molecular formula C15H9Cl2NO2S B7749212 Propenenitrile, 3-(2-chlorophenyl)-2-(4-chlorophenylsulfonyl)-

Propenenitrile, 3-(2-chlorophenyl)-2-(4-chlorophenylsulfonyl)-

Cat. No.: B7749212
M. Wt: 338.2 g/mol
InChI Key: QTMBRKOTGPOWPS-NTEUORMPSA-N
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Description

Propenenitrile, 3-(2-chlorophenyl)-2-(4-chlorophenylsulfonyl)- is an organic compound with a complex structure that includes both chlorophenyl and sulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propenenitrile, 3-(2-chlorophenyl)-2-(4-chlorophenylsulfonyl)- typically involves multiple steps, starting with the preparation of the chlorophenyl and sulfonyl intermediates. These intermediates are then subjected to a series of reactions, including nitrile formation and coupling reactions, under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Propenenitrile, 3-(2-chlorophenyl)-2-(4-chlorophenylsulfonyl)- can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to amines.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Propenenitrile, 3-(2-chlorophenyl)-2-(4-chlorophenylsulfonyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Propenenitrile, 3-(2-chlorophenyl)-2-(4-chlorophenylsulfonyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • Propenenitrile, 3-(2-chlorophenyl)-2-(4-methylphenylsulfonyl)-
  • Propenenitrile, 3-(2-bromophenyl)-2-(4-chlorophenylsulfonyl)-

Uniqueness

Propenenitrile, 3-(2-chlorophenyl)-2-(4-chlorophenylsulfonyl)- is unique due to the presence of both chlorophenyl and sulfonyl groups, which confer distinct chemical and physical properties. These functional groups enhance the compound’s reactivity and potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-2-(4-chlorophenyl)sulfonylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2S/c16-12-5-7-13(8-6-12)21(19,20)14(10-18)9-11-3-1-2-4-15(11)17/h1-9H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMBRKOTGPOWPS-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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